Product packaging for (3-(Benzyloxy)phenyl)hydrazine(Cat. No.:CAS No. 56239-39-5)

(3-(Benzyloxy)phenyl)hydrazine

Cat. No.: B1601733
CAS No.: 56239-39-5
M. Wt: 214.26 g/mol
InChI Key: WMAHWJQWNIQDQR-UHFFFAOYSA-N
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Description

Significance of Hydrazine (B178648) Derivatives in Organic Synthesis and Medicinal Chemistry

Hydrazine derivatives are a class of organic compounds characterized by the presence of a nitrogen-nitrogen single bond. benthamscience.com This functional group imparts unique reactivity, making them invaluable reagents and intermediates in organic synthesis. benthamscience.commdpi.com They serve as crucial synthons for the construction of various nitrogen-containing heterocyclic rings, such as pyrazoles, indoles, and pyridazines, which form the core of many biologically active molecules. mdpi.comnih.govnih.gov The nucleophilic nature of the hydrazine moiety allows it to readily react with carbonyl compounds to form hydrazones, which are stable intermediates that can be further cyclized or functionalized. wisdomlib.org

In medicinal chemistry, the hydrazine scaffold is a common feature in numerous therapeutic agents. imist.marjptonline.org Compounds containing this motif have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. imist.marjptonline.orgsmolecule.com The ability of the hydrazine group to form covalent bonds with biological targets, such as enzymes, contributes to their therapeutic potential.

Overview of Substituted Phenylhydrazines in Academic Investigations

Substituted phenylhydrazines, a subset of hydrazine derivatives, are characterized by a phenyl ring attached to a hydrazine unit. researchgate.net The nature and position of substituents on the phenyl ring significantly influence the reactivity and properties of the molecule. researchgate.net Electron-donating or electron-withdrawing groups can modulate the nucleophilicity of the hydrazine nitrogen atoms, thereby affecting their reaction kinetics and regioselectivity in synthetic transformations. researchgate.net

Academic research has extensively explored the utility of substituted phenylhydrazines in various name reactions, most notably the Fischer indole (B1671886) synthesis. wikipedia.orgmdpi.com This reaction, which involves the acid-catalyzed cyclization of a phenylhydrazone, is a cornerstone for the synthesis of indole-containing compounds, a class of heterocycles with immense importance in pharmaceuticals and natural products. wikipedia.orgnih.gov The substituents on the phenylhydrazine (B124118) ring play a critical role in directing the cyclization and influencing the final product distribution. nih.gov Furthermore, substituted phenylhydrazines are key precursors for the synthesis of pyrazole (B372694) and pyrazolone (B3327878) derivatives, which are also known for their diverse biological activities. nih.govglobalresearchonline.net

Research Trajectories and Academic Relevance of (3-(Benzyloxy)phenyl)hydrazine

This compound has garnered attention in the scientific community as a versatile building block for creating complex molecular architectures. biosynth.com The presence of the benzyloxy group at the meta-position of the phenyl ring introduces specific steric and electronic properties that can be exploited in organic synthesis. This substitution pattern influences the reactivity of the hydrazine moiety and provides a handle for further chemical modifications.

Current research involving this compound is primarily focused on its application in the synthesis of novel heterocyclic compounds with potential pharmacological applications. smolecule.com For instance, it is used as a starting material for the synthesis of indole and pyrazole derivatives, which are then evaluated for their biological activities, such as enzyme inhibition or antimicrobial properties. smolecule.com The benzyloxy group can also be a key pharmacophoric feature, contributing to the binding of the final molecule to its biological target. The hydrochloride salt of this compound is often used in synthesis due to its stability and ease of handling. smolecule.combiosynth.com

Chemical and Physical Properties

This compound is typically available as its hydrochloride salt, which is a white to off-white crystalline powder. smolecule.com It exhibits solubility in polar organic solvents. smolecule.com

PropertyValue
Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Appearance White to off-white crystalline powder (as hydrochloride salt)
Melting Point 204-206 °C (as hydrochloride salt) smolecule.com
Boiling Point ~438.5 °C at 760 mmHg (as hydrochloride salt) smolecule.com

Spectroscopic Data

The structural characterization of this compound and its derivatives is routinely performed using various spectroscopic techniques.

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environment within the molecule. Key signals include those for the aromatic protons of the phenyl and benzyl (B1604629) groups, the methylene (B1212753) protons of the benzyloxy group, and the N-H protons of the hydrazine moiety.

IR Spectroscopy: Infrared spectroscopy is used to identify the characteristic functional groups present in the molecule. The IR spectrum of a derivative of this compound would show characteristic absorption bands for N-H stretching, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O-C stretching of the ether linkage.

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its structure. heteroletters.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O B1601733 (3-(Benzyloxy)phenyl)hydrazine CAS No. 56239-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-phenylmethoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-15-12-7-4-8-13(9-12)16-10-11-5-2-1-3-6-11/h1-9,15H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAHWJQWNIQDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512427
Record name [3-(Benzyloxy)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56239-39-5
Record name [3-(Benzyloxy)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 3 Benzyloxy Phenyl Hydrazine

Established Synthetic Routes to (3-(Benzyloxy)phenyl)hydrazine

The most common and well-documented methods for synthesizing this compound and its salts involve the reaction of a carbonyl compound with a hydrazine (B178648) source or the reduction of a diazonium salt.

Reaction of 3-Benzyloxybenzaldehyde (B162147) with Hydrazine Hydrate

A primary and straightforward route to this compound involves the reaction of 3-benzyloxybenzaldehyde with hydrazine hydrate. smolecule.com This reaction typically proceeds under reflux conditions in a suitable solvent like ethanol (B145695) or methanol (B129727). The initial product of this condensation is the corresponding hydrazone, (E)-1-(3-(benzyloxy)benzylidene)hydrazine.

Formation and Treatment of Hydrazone Intermediates

The formation of a hydrazone is a critical step in this synthetic pathway. smolecule.com The hydrazone intermediate is often not isolated due to its potential instability and is instead directly converted to the desired hydrazine derivative. turkjps.org Treatment of the hydrazone with an acid, such as hydrochloric acid, leads to the formation of this compound hydrochloride. smolecule.com This salt is often the isolated product, appearing as a white to off-white crystalline powder. smolecule.com

Another established method involves the reduction of a diazonium salt. For instance, the synthesis of the isomeric 4-benzyloxyphenylhydrazine (B1269750) hydrochloride is achieved by diazotization of 4-benzyloxyaniline hydrochloride with sodium nitrite (B80452) in hydrochloric acid at low temperatures, followed by reduction of the resulting diazonium salt with tin(II) chloride. chemicalbook.com A similar strategy could theoretically be applied for the 3-substituted isomer, starting from 3-benzyloxyaniline.

Advanced Synthetic Strategies and Scalability Considerations

For larger-scale production, optimization of the established routes is crucial. This includes considerations for solvent recovery, reaction time, and purification methods. While specific industrial production methods for this compound are not extensively documented, scaling up the laboratory synthesis would be the general approach.

Advanced strategies often focus on improving efficiency and environmental friendliness. For example, ultrasound-assisted synthesis has been shown to be a green and efficient method for preparing related benzohydrazide (B10538) derivatives, offering benefits such as reduced reaction times, lower solvent consumption, and higher yields. mdpi.com This technique could potentially be adapted for the synthesis of this compound.

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. While ethanol and methanol are commonly used, other solvents might offer advantages depending on the specific reaction conditions. thieme-connect.com

Catalyst: The use of a catalyst can accelerate the reaction and improve yields. For hydrazone formation, acidic or basic catalysts are often employed. thieme-connect.com

Temperature: Temperature control is critical, especially during the formation of the diazonium salt, which is typically done at 0°C to prevent decomposition. chemicalbook.com

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of side products. thieme-connect.com

Purification Method: Recrystallization or column chromatography are common methods for purifying the final product.

Table 1: Optimization of Reaction Conditions for Hydrazone Synthesis

EntryCatalystSolventTemperature (°C)Time (min)Yield (%)
1NoneEtOH/H₂O (1:1)276048
2L-prolineEtOH/H₂O (1:1)276090
3Chitosan·HClEtOH/H₂O (1:1)276093
4Chitosan·HClCH₂Cl₂2760-
5Chitosan·HClGlycerin2760-

This table is illustrative and based on general findings for hydrazone synthesis. thieme-connect.com Specific yields for this compound may vary.

Chemo- and Regioselectivity in Synthetic Approaches

In the synthesis of substituted hydrazines and their derivatives, chemo- and regioselectivity are important considerations.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, in the reaction of 3-benzyloxybenzaldehyde with hydrazine, the reaction selectively occurs at the aldehyde group to form the hydrazone.

Regioselectivity: This is crucial when synthesizing more complex molecules derived from this compound. For instance, in Fischer indole (B1671886) synthesis, the cyclization can occur at different positions, leading to isomeric products. The reaction conditions can be tuned to favor the formation of a specific regioisomer. Similarly, in the synthesis of pyrazole (B372694) derivatives from diketones and hydrazines, the reaction can yield two different regioisomers, and the choice of solvent and catalyst can influence the regioselectivity. nih.govmdpi.com

Chemical Transformations and Reaction Mechanisms of 3 Benzyloxy Phenyl Hydrazine

Oxidation Reactions and Azobenzene (B91143) Derivative Formation

(3-(Benzyloxy)phenyl)hydrazine can be oxidized to form the corresponding azobenzene derivative. This transformation involves the formation of a nitrogen-nitrogen double bond between two molecules of the hydrazine (B178648), resulting in a diaryl diazene (B1210634). Common oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide can facilitate this reaction. smolecule.com The oxidation process can also be catalyzed by transition metals like palladium. acs.orgsci-hub.se

The mechanism of azobenzene formation from arylhydrazines can be complex and may involve several intermediates. One proposed pathway involves the initial formation of a phenyldi-imide intermediate, which can then undergo further reactions. rsc.org In some cases, the reaction may proceed through radical intermediates. sci-hub.se The oxidation of phenylhydrazine (B124118) can be initiated by metal cations or oxyhemoglobin and involves superoxide (B77818) radicals as both a product and a chain propagator. nih.gov

Table 1: Oxidation of this compound

Oxidizing AgentProductReference
Potassium Permanganate(E)-1,2-bis(3-(benzyloxy)phenyl)diazene smolecule.com
Hydrogen Peroxide(E)-1,2-bis(3-(benzyloxy)phenyl)diazene smolecule.com
Palladium Catalyst/O2(E)-1,2-bis(3-(benzyloxy)phenyl)diazene acs.orgsci-hub.se

Reduction Reactions and Corresponding Amine Production

The hydrazine group of this compound can be reduced to yield the corresponding amine, (3-(benzyloxy)phenyl)amine. This reductive cleavage of the N-N bond is a significant transformation in organic synthesis for the preparation of amines. researchgate.net A variety of reducing agents can be employed for this purpose, including sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation with palladium on carbon (Pd/C). smolecule.com Aqueous titanium(III) trichloride (B1173362) has also been reported as an effective reagent for the reductive cleavage of hydrazines to amines under a broad pH range, a method compatible with the benzyloxy group. researchgate.net

Table 2: Reduction of this compound

Reducing AgentProductReference
Sodium Borohydride(3-(benzyloxy)phenyl)amine smolecule.com
Lithium Aluminum Hydride(3-(benzyloxy)phenyl)amine smolecule.com
H2, Pd/C(3-(benzyloxy)phenyl)amine
Aqueous TiCl3(3-(benzyloxy)phenyl)amine researchgate.net

Nucleophilic Substitution at the Benzyloxy Group

The benzyloxy group of this compound can undergo nucleophilic substitution reactions. This typically occurs under conditions that favor the cleavage of the benzyl-oxygen bond. For instance, debenzylation can be achieved through catalytic hydrogenation, where the benzyl (B1604629) group is cleaved to yield 3-hydrazinylphenol. This reaction is often performed using a palladium catalyst. It is a common strategy in multistep synthesis to deprotect a phenolic hydroxyl group. vanderbilt.edu

Reactivity with Electron-Deficient Alkenes, Alkynes, and Cyclic Ethers

This compound serves as an excellent reagent for reactions with electron-deficient alkenes, alkynes, and cyclic ethers. biosynth.com The nucleophilic nitrogen of the hydrazine can attack the electrophilic carbon of these substrates.

With electron-deficient alkenes, such as those in α,β-unsaturated carbonyl compounds, this compound can undergo Michael addition. This reaction is fundamental to the synthesis of various heterocyclic compounds, including pyrazolines. researchgate.netarabjchem.org The reaction with electron-deficient alkynes can also lead to the formation of heterocyclic structures. researchgate.net

Cyclization Reactions and Heterocyclic Compound Synthesis

This compound is a key precursor in the synthesis of a wide array of heterocyclic compounds, most notably indoles and pyrazoles.

The Fischer indole (B1671886) synthesis is a prominent reaction where this compound reacts with an aldehyde or ketone to form a hydrazone intermediate. This intermediate, upon treatment with an acid catalyst, undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to afford a substituted indole.

Pyrazoline and pyrazole (B372694) derivatives can be synthesized through the reaction of this compound with α,β-unsaturated carbonyl compounds (chalcones) or their precursors. researchgate.netarabjchem.orgekb.eg The reaction typically proceeds via a Michael-type addition followed by intramolecular cyclization and dehydration. researchgate.net The Vilsmeier-Haack reagent has also been employed in the synthesis of pyrazole-4-carbaldehydes from hydrazones derived from this compound. rsc.orgjocpr.com

Mechanism of Hydrazone and Azobenzene Formation

Hydrazone Formation: The formation of a hydrazone from this compound and a carbonyl compound (aldehyde or ketone) is a condensation reaction. numberanalytics.com The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate known as a hemiaminal. nih.govnumberanalytics.com This is followed by a proton transfer and the elimination of a water molecule to form the C=N double bond of the hydrazone. nih.govnumberanalytics.com The reaction is typically catalyzed by acid, and the rate-determining step at neutral pH is often the dehydration of the tetrahedral intermediate. numberanalytics.comnih.gov

Azobenzene Formation: The oxidation of arylhydrazines to azobenzenes can proceed through different mechanistic pathways depending on the oxidant and reaction conditions. One common mechanism involves the formation of a phenyldiazene (B1210812) (Ph-N=NH) intermediate. nih.gov This can occur through a two-electron oxidation of the hydrazine. The diazene can then react further. For instance, two molecules of the diazene can couple to form a tetrazene, which then eliminates nitrogen gas to yield the azobenzene. Alternatively, the diazene can be oxidized to a diazonium ion, which then couples with another molecule of the arylhydrazine. rsc.org In some cases, particularly with metal-catalyzed oxidations, the reaction may involve radical intermediates where a phenyl radical is generated and subsequently reacts. sci-hub.se

Applications of 3 Benzyloxy Phenyl Hydrazine in Advanced Organic Synthesis and Drug Discovery

Role as a Versatile Building Block for Complex Molecular Architectures

(3-(Benzyloxy)phenyl)hydrazine is widely recognized as a versatile building block in organic synthesis, enabling the construction of a diverse array of complex molecules. biosynth.comchemimpex.com Its utility stems from the reactive hydrazine (B178648) moiety, which readily participates in various chemical transformations.

One of the most prominent applications of this compound is in the Fischer indole (B1671886) synthesis , a powerful method for constructing the indole ring system, a core structure found in numerous natural products and pharmaceuticals. nih.gov In this reaction, this compound is condensed with a ketone or aldehyde under acidic conditions to yield a substituted indole. nih.gov This approach has been successfully employed in the total synthesis of complex alkaloids. nih.gov

Furthermore, this compound serves as a precursor for the synthesis of other important heterocyclic compounds, such as pyrazoles and pyrazolines. e-journals.insemanticscholar.org These five-membered nitrogen-containing rings are prevalent in many biologically active molecules. The synthesis of pyrazoline derivatives often involves the reaction of chalcones (α,β-unsaturated ketones) with this compound. e-journals.insemanticscholar.orgekb.eg

The benzyloxy group on the phenyl ring also offers a site for further chemical modification, allowing for the introduction of additional functional groups and the fine-tuning of the molecule's properties. researchgate.net This adaptability makes this compound a valuable starting material for creating libraries of diverse compounds for screening in drug discovery and materials science. cymitquimica.com

Utilization in Pharmaceutical Research and Development

The structural motifs accessible from this compound are of significant interest in the pharmaceutical industry, where the compound plays a dual role as a component in the development of new therapeutic agents and as a key intermediate in their synthesis. chemimpex.comsmolecule.com

Exploration in Novel Therapeutic Agent Development

Research has shown that derivatives of this compound exhibit a range of promising biological activities. smolecule.com These include potential applications in treating cancer, bacterial infections, and neurodegenerative diseases. smolecule.com For instance, certain compounds derived from this compound have demonstrated antitumor properties in preliminary studies. The hydrazine moiety and the benzyloxy-substituted phenyl ring are key structural features that can interact with various biological targets, such as enzymes and receptors.

The development of novel inhibitors for enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO), which are implicated in neurological disorders, has also utilized derivatives of this scaffold. rsc.orgnih.gov The ability to synthesize a variety of substituted indoles and other heterocyclic systems from this compound allows for the exploration of structure-activity relationships and the optimization of lead compounds for improved efficacy and selectivity. rsc.org

Function as a Key Pharmaceutical Intermediate

Beyond its direct incorporation into potential drug candidates, this compound serves as a critical intermediate in the multi-step synthesis of complex pharmaceutical compounds. biosynth.comchemimpex.compharmaffiliates.com Its role as a building block in the Fischer indole synthesis is particularly relevant here, as the indole core is a privileged structure in medicinal chemistry. nih.govsyr.edu

For example, it has been used in the synthesis of tryptamine-based inhibitors of SHIP1 and SHIP2, which are potential targets for cancer therapy. syr.edu The synthesis of potent and selective sphingosine-1-phosphate 1 (S1P1) receptor agonists, which are useful in treating autoimmune diseases, has also utilized (4-(benzyloxy)phenyl)hydrazine hydrochloride, a closely related compound. google.com

The availability and versatility of this compound make it an essential tool for medicinal chemists, facilitating the efficient and modular construction of complex drug molecules. cymitquimica.com

Contribution to Biochemical Assay Design and Implementation

The chemical properties of this compound also lend themselves to applications in the design and execution of biochemical assays, particularly in the study of enzyme function and inhibition. smolecule.com

Enzyme Inhibition Studies

The hydrazine functional group is known to interact with and inhibit certain classes of enzymes. nih.gov This makes this compound and its derivatives valuable probes for studying enzyme mechanisms. For example, arylalkylhydrazines have been investigated as inhibitors of human monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in neurotransmitter metabolism. nih.gov Studies have shown that these compounds can act as inhibitors, with the mechanism often involving the formation of a covalent adduct with the enzyme's flavin cofactor. nih.gov

Similarly, derivatives of this compound have been explored as potential inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. The ability to synthesize a library of related compounds allows for systematic investigation into the structural requirements for potent and selective enzyme inhibition.

Reactivity with Aldehydes and Ketones in Biological Systems

The characteristic reaction of hydrazines with aldehydes and ketones to form stable hydrazones is a cornerstone of its application in biochemical assays. smolecule.com This reaction can be used to detect and quantify carbonyl compounds in biological samples. The formation of a hydrazone derivative often results in a change in spectroscopic properties (e.g., UV-Vis absorbance or fluorescence), which can be readily measured.

This reactivity is also fundamental to its use in the Fischer indole synthesis, a reaction that can be adapted for biological contexts. nih.gov Furthermore, the covalent bond formation between the hydrazine group and carbonyl compounds on biological macromolecules can be exploited for affinity labeling and target identification studies. smolecule.com

Pharmacological and Biological Activities of 3 Benzyloxy Phenyl Hydrazine

Antitumor Activity and Cell Proliferation Inhibition Studies

Derivatives of (3-(benzyloxy)phenyl)hydrazine have been the subject of extensive research for their potential as anticancer agents. Studies have shown that incorporating this moiety into various heterocyclic structures can lead to potent cytotoxic activity against a range of human cancer cell lines.

One area of investigation involves formazan (B1609692) derivatives. For instance, (2Z,4E)-3-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)formazan (FF) has demonstrated significant antiproliferative activity. In studies against the A549 lung cancer cell line and the PC-3 prostate cancer cell line, compound FF exhibited IC50 values of 30.05 µM and 22.58 µM, respectively. mdpi.com Notably, its activity against the prostate cancer cell line was more potent than the standard anticancer drug, cisplatin, which had an IC50 of 46.47 µM in the same assay. mdpi.com In contrast, the chloro-substituted analogue (CF) was less effective. mdpi.com

Pyrazoline derivatives containing the benzyloxy-phenyl group have also shown promise. In a series of pyrazoline-chalcone hybrids, compounds with a (4-(benzyloxy)phenyl) group displayed moderate to potent activity. For example, (E)-1-(4-(benzyloxy)phenyl)-3-(1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one (a chalcone (B49325) derivative of a pyrazole) showed an IC50 of 10.5 µM against a panel of cancer cells. semanticscholar.org Another derivative, (E)-1-(4-((4-bromobenzyl)oxy)phenyl)-3-(1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one, was also identified as a potent congener with an IC50 of 10 µM. semanticscholar.org

Furthermore, pyrazole (B372694) derivatives linked to a benzothiazole (B30560) scaffold have been synthesized and evaluated. One such compound, (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamide, demonstrated potent in vitro anti-proliferative activity against the triple-negative breast cancer cell line MDA-MB-231 (IC50 = 2.41 µM), the MCF-7 breast cancer cell line (IC50 = 2.23 µM), and the HepG2 and SMMC-7721 hepatocarcinoma cell lines (IC50 = 3.75 µM and 2.31 µM, respectively). rsc.org The activity against MDA-MB-231 was comparable to the standard drug doxorubicin. rsc.org

The following table summarizes the in vitro antitumor activity of selected this compound derivatives.

Compound Name/ClassCancer Cell LineIC50 (µM)Reference
(2Z,4E)-3-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)formazan (FF)A549 (Lung)30.05 mdpi.com
(2Z,4E)-3-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)formazan (FF)PC-3 (Prostate)22.58 mdpi.com
(E)-1-(4-(benzyloxy)phenyl)-3-(1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-oneNot specified10.5 semanticscholar.org
(E)-1-(4-((4-bromobenzyl)oxy)phenyl)-3-(1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-oneNot specified10 semanticscholar.org
(E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamideMDA-MB-231 (Breast)2.41 rsc.org
(E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamideMCF-7 (Breast)2.23 rsc.org
(E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamideHepG2 (Liver)3.75 rsc.org
(E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamideSMMC-7721 (Liver)2.31 rsc.org

Antibacterial and Antifungal Properties: In Vitro and In Vivo Evaluations

The this compound scaffold is also a key component in the development of novel antimicrobial agents. Derivatives have shown efficacy against a variety of bacterial and fungal pathogens, with their activity often quantified by the minimum inhibitory concentration (MIC).

In a study of pyrazoline derivatives, compounds incorporating a benzyloxy-phenyl moiety were evaluated for their antimicrobial activity. sci-hub.se While a broad range of MIC values (32-512 µg/mL) was observed, specific derivatives showed notable potency. For example, certain hydrazone and pyrazoline derivatives were found to have MIC values as low as 32 µg/mL against Pseudomonas aeruginosa and 64 µg/mL against Bacillus subtilis. sci-hub.se

Guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives featuring a benzyloxy group have also been investigated. rsc.org One of the most potent compounds in a series, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative, exhibited MICs of 0.5 µg/mL against Staphylococcus aureus and 1 µg/mL against Escherichia coli. rsc.org In the aminoguanidine hydrazone series, a 3-(4-trifluoromethyl)-benzyloxy derivative showed excellent potency against S. aureus with a MIC of 1 µg/mL. rsc.org

In the realm of antifungal research, triazole derivatives containing a benzyloxy phenyl isoxazole (B147169) side chain have been explored for their activity against Candida albicans. researchgate.net Thiadiazole and triazole derivatives bearing a 4-chlorobenzyloxy moiety were found to be the most active, with MIC values of 0.08 µmol/mL. researchgate.net

The following table presents the in vitro antimicrobial activity of selected derivatives.

Compound Class/NameMicroorganismMIC (µg/mL)Reference
Pyrazoline derivativePseudomonas aeruginosa32 sci-hub.se
Pyrazoline derivativeBacillus subtilis64 sci-hub.se
Hydrazone derivativeCandida albicans64 sci-hub.se
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivativeStaphylococcus aureus0.5 rsc.org
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivativeEscherichia coli1 rsc.org
3-(4-trifluoromethyl)-benzyloxy aminoguanidine hydrazone derivativeStaphylococcus aureus1 rsc.org
5-(2-(4-chlorobenzyloxy)phenyl)-N-allyl-1,3,4-thiadiazol-2-amineCandida albicans0.08 (µmol/mL) researchgate.net
5-(2-(4-chlorobenzyloxy)phenyl)-4-allyl-2H-1,2,4-triazole-3(4H)-thioneCandida albicans0.08 (µmol/mL) researchgate.net

Neuroprotective Effects and Applications in Neurodegenerative Disease Research

The this compound moiety has been incorporated into molecules designed to combat neurodegenerative diseases like Alzheimer's and Parkinson's disease. Research in this area often focuses on the ability of these compounds to protect neurons from various insults and to inhibit enzymes involved in the progression of these diseases.

In studies utilizing the SH-SY5Y human neuroblastoma cell line, a common in vitro model for neurodegenerative disease research, derivatives containing the benzyloxy-phenyl group have shown neuroprotective effects. For instance, isatin-based benzyloxybenzaldehyde derivatives have been synthesized and evaluated as monoamine oxidase (MAO) inhibitors, a key target in Parkinson's disease. nih.gov One such derivative, ISB1, which has a para-benzyloxy group, was found to be a potent and selective MAO-B inhibitor with an IC50 of 0.124 µM. nih.gov This compound also demonstrated the ability to reduce rotenone-induced cell death in SH-SY5Y cells, indicating a neuroprotective effect. nih.gov

Other studies have focused on multifunctional agents for Alzheimer's disease. Indole- and donepezil-like hybrids with a 5-(benzyloxy)-3-methyl-1H-indole fragment have been synthesized. nih.gov One of these compounds, 3n, which contains two indole (B1671886) scaffolds, showed a pronounced protective effect against H2O2-induced oxidative stress in SH-SY5Y cells and was more effective than the reference drug donepezil. nih.govmdpi.com

Furthermore, some indazole derivatives have demonstrated neuroprotective effects against β-amyloid-induced cell death in SH-SY5Y cells. tandfonline.com These findings suggest that the benzyloxy-phenyl scaffold can be a valuable component in the design of novel neuroprotective agents.

The table below summarizes the neuroprotective activity of selected derivatives.

Compound Class/NameAssayResultReference
Isatin-based benzyloxybenzaldehyde derivative (ISB1)MAO-B InhibitionIC50 = 0.124 µM nih.gov
Isatin-based benzyloxybenzaldehyde derivative (ISB1)Neuroprotection in SH-SY5Y cells (rotenone-induced)Reduced cell death nih.gov
Indole-donepezil hybrid (3n)Neuroprotection in SH-SY5Y cells (H2O2-induced)More protective than donepezil nih.govmdpi.com
Indazole derivatives (1-4, 6)Neuroprotection in SH-SY5Y cells (β-amyloid-induced)Protected against cell death tandfonline.com

Research in Diabetes Management and Related Therapeutic Potential

The therapeutic potential of compounds containing the this compound scaffold extends to the management of diabetes. Research has explored the utility of these derivatives as inhibitors of enzymes such as α-glucosidase, which plays a role in carbohydrate digestion and glucose absorption.

A series of 2,3-dihydro-1,5-benzothiazepine derivatives were synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. acs.org All the tested compounds exhibited more potent inhibition than the standard drug acarbose (B1664774) (IC50 = 37.38 µM). acs.org The most active derivative displayed an IC50 value of 2.62 µM. acs.org In vivo studies on these compounds also showed a significant decline in serum glucose levels in an oral glucose tolerance test. acs.org

Chalcones bearing a benzyloxy-phenyl group have also been investigated for their antidiabetic properties. A chalcone named (E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has been synthesized and evaluated in in vivo models. researchgate.net Several synthetic chalcones have shown the potential to reduce blood sugar in streptozotocin-induced diabetic rats. researchgate.net

Furthermore, carbazole (B46965) derivatives have been studied for their role in diabetes. An azatetrahydrocarbazole derivative, ethyl 8-(benzyloxy)-5-(4-chlorobenzoyl)-7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate, exhibited hypoglycemic activity in cell assays that was approximately 1.2 times higher than metformin. mdpi.com

The following table summarizes the antidiabetic potential of selected derivatives.

Compound Class/NameAssay/ModelResultReference
2,3-dihydro-1,5-benzothiazepine derivativeα-Glucosidase InhibitionIC50 = 2.62 µM acs.org
2,3-dihydro-1,5-benzothiazepine derivativesOral Glucose Tolerance Test (in vivo)Significant decline in serum glucose acs.org
(E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-oneIn vivo diabetic modelsPotential to reduce blood sugar researchgate.net
Ethyl 8-(benzyloxy)-5-(4-chlorobenzoyl)-7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylateHypoglycemic activity (cell-based)1.2 times more active than metformin mdpi.com

Investigation of Structure-Activity Relationships for Biological Efficacy

The biological efficacy of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

In the context of antitumor activity , the nature and position of substituents on the benzyloxy-phenyl ring and the heterocyclic core play a significant role. For formazan derivatives, a fluoro substitution on the phenyl ring attached to the hydrazine (B178648) nitrogen resulted in greater potency than a chloro substitution. mdpi.com In pyrazole-benzothiazole hybrids, increasing the length of an alkyl chain substituent decreased anticancer activity, suggesting that smaller, more lipophilic groups may be favorable. rsc.org The introduction of a benzyloxy group, particularly with electron-withdrawing substituents like fluorine, on the benzothiazole core enhanced the activity. rsc.org

For antimicrobial properties , SAR studies of guanidine and aminoguanidine hydrazones revealed that substitutions on the benzyloxy ring are critical. rsc.org A 2-chloro-3-trifluoromethyl substitution on the benzyloxy ring led to very potent broad-spectrum antibacterial activity. rsc.org In the aminoguanidine series, a 4-trifluoromethyl-benzyloxy group was highly effective against S. aureus. rsc.org For antifungal triazole and thiadiazole derivatives, a 4-chlorobenzyloxy group combined with a small allyl substituent on the heterocyclic ring resulted in the most active compounds against Candida albicans. researchgate.net

In the area of neuroprotection , SAR of isatin-based derivatives showed that the position of the benzyloxy group on the B-ring is important, with a para-benzyloxy group showing more significant MAO-B inhibition than a meta-benzyloxy group. nih.gov Substitutions on the isatin (B1672199) A-ring generally diminished the inhibitory activity. nih.gov For indole-hydrazone hybrids, the displacement of the hydrazone linker with a sulfonyl hydrazone linkage led to a consistent increase in activity. nih.gov

For antidiabetic activity , in a series of 2,3-dihydro-1,5-benzothiazepines, the specific substitution pattern on the phenyl ring of the chalcone precursor significantly influenced the α-glucosidase inhibitory activity, although a clear electronic or steric trend was not established from the initial data set. acs.org

Molecular Mechanisms of Action and Cellular Interactions

Modulation of Reactive Oxygen Species Pathways and Oxidative Stress Responses

(3-(Benzyloxy)phenyl)hydrazine and its related structures can significantly impact the delicate balance of reactive oxygen species (ROS) within cells, leading to oxidative stress. The hydrazine (B178648) moiety is a key player in this process. Phenylhydrazine (B124118), the parent compound, is well-documented to induce oxidative stress in erythrocytes by generating ROS. researchgate.net This leads to the oxidation of hemoglobin and the formation of Heinz bodies. researchgate.net The generation of ROS, such as hydrogen peroxide, is a known effect of phenylhydrazine exposure. researchgate.net

Interaction studies confirm that this compound hydrochloride influences cellular activities by modulating pathways associated with oxidative stress. smolecule.com While some benzyloxy-containing compounds have shown antioxidant capabilities by reducing ROS levels in certain cell models , the pro-oxidant activity of the hydrazine group is a dominant feature. jcu.cz This dual potential suggests that the net effect on oxidative stress may be context-dependent, influenced by the specific cellular environment and metabolic state. Inflammation and oxidative stress are closely linked, as inflammatory responses can trigger the production of ROS, which act as mediators of cellular damage. mdpi.com

Table 1: Effects of Hydrazine Moieties on Oxidative Stress

Compound/Class Effect on ROS Cellular Consequence Reference
Phenylhydrazine Increases ROS generation Oxidative stress in erythrocytes, hemoglobin oxidation researchgate.net
This compound Modulates oxidative stress pathways Influence on cellular processes smolecule.com

Formation of Covalent Adducts with Biological Aldehydes and Ketones

A primary mechanism of action for this compound is its ability to form stable covalent bonds with biological molecules containing aldehyde or ketone functionalities. The nucleophilic hydrazine group readily attacks the electrophilic carbonyl carbon of aldehydes and ketones, resulting in the formation of a hydrazone derivative through a condensation reaction. smolecule.comlibretexts.orgquora.com This reaction is a cornerstone of its biochemical activity and its application in laboratory assays. smolecule.com

This reactivity extends to crucial biological aldehydes, such as pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6. wikipedia.org PLP is an essential coenzyme for over 140 different enzymatic reactions, including the biosynthesis of neurotransmitters like serotonin (B10506) and GABA. wikipedia.org By forming a covalent hydrazone adduct with PLP, this compound can effectively sequester this coenzyme, leading to the inhibition of numerous PLP-dependent enzymes and the disruption of critical metabolic pathways. nih.gov The formation of these stable hydrazone derivatives is also a key principle used in biochemical analysis for the identification and quantification of carbonyl compounds. nih.gov

Table 2: Reactivity with Carbonyl-Containing Biomolecules

Reactant Functional Group Product Significance Reference
Aldehydes & Ketones Carbonyl (C=O) Hydrazone Covalent modification, enzyme inhibition smolecule.comlibretexts.org

Influence on Intracellular Signaling Pathways and Cellular Processes

Through its interactions with cellular components, this compound can influence a variety of intracellular signaling pathways and fundamental cellular processes like apoptosis and cell proliferation. The inhibition of key enzymes by the hydrazine moiety can cascade through biochemical pathways, altering normal cellular function. For instance, derivatives of benzyloxy compounds have been noted to affect pathways related to apoptosis.

The broader class of hydrazine derivatives has been shown to modulate signaling cascades. Some compounds can influence pathways involving mitogen-activated protein kinases (MAPK), such as p38 and Erk1/2, which are central to the regulation of cellular growth, differentiation, and stress responses. biorxiv.org Furthermore, compounds with similar heterocyclic structures, often synthesized from hydrazine precursors, are known to act as inhibitors of protein kinases like Glycogen Synthase Kinase 3 (GSK-3) and Casein Kinase 1 (CK-1). units.it These kinases are pivotal in regulating numerous cell functions, and their inhibition can have profound effects on pathways such as Wnt and Hedgehog signaling. units.it

Interaction with Specific Biomolecules and Receptors

The molecular mechanism of this compound involves its interaction with specific biomolecules, including enzymes and receptors. The hydrazine functional group is capable of forming covalent bonds with the active sites of enzymes, leading to the modification or inhibition of their activity. researchgate.net

Research into related compounds has identified several potential molecular targets:

Enzyme Inhibition: Hydrazine derivatives have been investigated as inhibitors of various enzymes. For example, pyrazole (B372694) derivatives, which can be synthesized from this compound precursors, have shown the ability to inhibit Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key player in cancer cell proliferation. Other related structures have been found to inhibit NADPH oxidase, an enzyme complex involved in the production of ROS. google.com

Receptor Interaction: The structure of this compound allows it to potentially bind to the active sites of various receptors, modulating their activity. researchgate.net While direct receptor binding studies for this specific compound are limited, its derivatives are explored for their therapeutic potential based on these interactions.

Table 3: Potential Molecular Targets of this compound and Related Compounds

Molecular Target Class Specific Example Potential Effect Reference
Protein Kinases EGFR-Tyrosine Kinase Inhibition of cancer cell proliferation
Glycogen Synthase Kinase 3 (GSK-3) Modulation of Wnt and Hedgehog signaling pathways units.it
Oxidoreductase Enzymes NADPH Oxidase Reduction of ROS production google.com

Advanced Analytical Methodologies for Research and Quality Control

Utilization as an Analytical Reference Standard in Research

(3-(Benzyloxy)phenyl)hydrazine hydrochloride serves as an analytical reference standard in various chemical analyses. biosynth.com Reference standards are highly purified compounds used as a benchmark for qualitative and quantitative analysis. In this role, this compound allows researchers to confirm the presence of the compound in a sample, quantify its concentration, and validate analytical methods. The availability of a certified reference material (CRM) is crucial for quality control, ensuring that the material meets specific purity specifications. lgcstandards.com The use of such standards is a prerequisite for regulatory compliance and for ensuring the reliability and reproducibility of experimental results in fields like pharmaceutical research. biosynth.comlgcstandards.com

Advanced Chromatographic Techniques for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of this compound and quantifying it in various matrices. Purity analysis by HPLC is typically conducted to ensure the compound is free from starting materials, by-products, and other impurities, with commercial grades often exceeding 95-98% purity. carlroth.comcymitquimica.com

Reverse-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A Diode-Array Detector (DAD) is often used to monitor the elution, allowing for quantification at specific wavelengths and peak purity analysis by comparing spectra across the peak. lgcstandards.commdpi.com In process chemistry, HPLC is used to monitor the progress of reactions involving benzyloxyphenylhydrazine derivatives to ensure the reaction has gone to completion. google.com

ParameterTypical Conditions
Column Reverse-phase (e.g., ZORBAX Phenyl, Agilent SB-CN, C18) lgcstandards.comgoogle.com
Mobile Phase Gradient of aqueous acid (e.g., Water with 0.1% H₃PO₄ or 0.05% TFA) and an organic solvent (e.g., Acetonitrile) lgcstandards.comgoogle.com
Flow Rate 1.0 ml/min lgcstandards.com
Detector Diode-Array Detector (DAD) lgcstandards.com
Column Temperature 40 °C lgcstandards.com
Injection Volume 2-5 µL lgcstandards.com

This table represents typical conditions for HPLC analysis of hydrazine (B178648) derivatives and may be adapted for this compound.

Spectroscopic Characterization Methods in Research Studies

Spectroscopic methods are indispensable for the structural confirmation of this compound and its derivatives. These techniques provide detailed information about the compound's molecular structure and functional groups. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation.

¹H-NMR spectra provide information on the number and environment of protons. For this compound, characteristic signals include the benzylic methylene (B1212753) protons (–CH₂–), aromatic protons from both phenyl rings, and the hydrazine protons (–NH–NH₂). semanticscholar.org The integration of these signals helps confirm the ratio of protons, while their splitting patterns reveal neighboring protons.

¹³C-NMR spectra identify all unique carbon atoms in the molecule. The spectrum would show distinct signals for the benzylic carbon, the carbons of the two aromatic rings (including those bonded to oxygen and nitrogen), providing a carbon fingerprint of the molecule. mdpi.comekb.eg Computational methods like Density Functional Theory (DFT) can be used to predict theoretical NMR chemical shifts, which are then compared with experimental data for unambiguous structural confirmation. researchgate.net

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)
¹H Hydrazine (NH)7.3 - 7.5 semanticscholar.org
Aromatic (Ar-H)6.8 - 7.6 semanticscholar.orgekb.eg
Benzylic (O-CH₂-Ar)~5.1 mdpi.com
¹³C Aromatic (C-O)~158-160 mdpi.com
Aromatic (C-N)~145 ekb.eg
Aromatic (Ar-C)~110-138 mdpi.com
Benzylic (O-CH₂)~70-75 mdpi.com

This table shows representative chemical shift ranges for the functional groups found in this compound, based on data from related structures.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by their characteristic vibrational frequencies. For this compound, key absorption bands would include N-H stretching vibrations for the hydrazine group, C-H stretching for the aromatic and benzylic groups, C=C stretching for the aromatic rings, and C-O stretching for the ether linkage. semanticscholar.orgekb.eg

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
N-H Stretching3300 - 3400 semanticscholar.org
Aromatic C-H Stretching3030 - 3100 semanticscholar.org
C=C Aromatic Stretching1450 - 1600 semanticscholar.orgekb.eg
C-O Ether Stretching1230 - 1270 ekb.eg
N-H Bending1300 - 1350 semanticscholar.org

This table displays characteristic IR absorption frequencies for the functional groups in this compound.

Mass Spectrometry for Structural Elucidation and Metabolite Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. semanticscholar.org When coupled with chromatographic techniques like Liquid Chromatography (LC-MS), it becomes a potent tool for both structural confirmation and impurity profiling. ekb.egchemicea.com

In mass spectrometry, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, which directly corresponds to the molecular weight. For this compound (C₁₃H₁₄N₂O), the expected molecular weight is approximately 214.27 g/mol . chemicea.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula.

Further fragmentation of the molecular ion within the mass spectrometer produces a characteristic pattern of fragment ions. Analysis of these fragments provides valuable structural information. For instance, a common fragmentation pattern for benzyloxy derivatives is the cleavage of the benzyl (B1604629) group, which would result in a prominent fragment ion. While detailed metabolite analysis for this specific compound is not extensively documented in public literature, LC-MS is the standard technique used in such studies to identify and quantify metabolites in biological matrices by tracking their unique mass-to-charge ratios and fragmentation patterns.

Future Perspectives and Emerging Research Avenues for 3 Benzyloxy Phenyl Hydrazine

Design and Synthesis of Novel (3-(Benzyloxy)phenyl)hydrazine Derivatives with Enhanced Bioactivity

The core structure of this compound serves as a valuable starting point for the synthesis of a diverse array of biologically active molecules. The primary synthetic strategy involves the reaction of the hydrazine (B178648) moiety with various electrophilic partners, leading to the formation of stable heterocyclic systems or substituted hydrazones. These derivatives have shown promise in a range of therapeutic areas.

Research has demonstrated that phenylhydrazine (B124118) and its substituted analogues can be key building blocks for synthesizing compounds with significant biological activities. For instance, reactions with dicarbonyl compounds or their equivalents lead to the formation of pyrazole (B372694) and pyrazolone (B3327878) derivatives, which are known for their analgesic, anti-inflammatory, and antimicrobial properties. Similarly, condensation with aldehydes and ketones yields hydrazones, a class of compounds investigated for anticancer and anticonvulsant activities. scirp.orgorientjchem.org

Future design strategies will focus on creating derivatives with improved potency, selectivity, and pharmacokinetic profiles. This can be achieved through several approaches:

Scaffold Hopping and Isosteric Replacement: Replacing the core phenylhydrazine structure with bioisosteres to improve properties while maintaining biological activity.

Functional Group Modification: Introducing or modifying substituents on both the phenyl and benzyl (B1604629) rings to modulate lipophilicity, electronic properties, and hydrogen bonding capacity. For example, the introduction of halogen atoms or nitro groups can significantly alter the biological activity of the resulting compounds. nih.gov

Hybrid Molecule Design: Combining the this compound pharmacophore with other known bioactive moieties to create hybrid molecules with dual or synergistic modes of action.

A number of novel derivatives have been synthesized from substituted phenylhydrazines, demonstrating a wide range of potential therapeutic applications. nih.govijpsr.com The reaction of substituted phenylhydrazines with appropriate precursors has led to the creation of oxazolidines with antihyperglycemic activity and benzimidazoles with anti-inflammatory and microbiological screening potential. nih.govijpsr.com

Table 1: Examples of Bioactive Derivatives Synthesized from Phenylhydrazine Analogs
Derivative ClassSynthetic PrecursorsReported Biological ActivityReference
Pyrazoline PhenylhydrazonesAcylpyrazolone derivativesAntioxidant, Free-radical scavenging researchgate.net
Azetidin-2-one DerivativesChalcones and Chloroacetyl chlorideAntimicrobial researchgate.net
Quinazolinone DerivativesAnthranilic acid derivativesAnticancer nih.gov
OxazolidinesBenzylamine, Benzaldehyde, Hydroxyacetic acidAntihyperglycemic nih.gov
Benzimidazoleso-phenylene diamine, Chloroacetic acidAntimicrobial, Anti-inflammatory ijpsr.com

Computational Chemistry and Molecular Modeling Investigations for Predictive Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process by providing insights into molecular interactions and predicting the activity of novel compounds. eco-vector.com For this compound derivatives, these methods can guide the rational design of molecules with high affinity and selectivity for specific biological targets.

Key computational techniques applicable to this scaffold include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For derivatives of this compound, docking studies can identify potential protein targets and elucidate the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity. Such studies have been successfully used to evaluate the binding potency of phenylhydrazine derivatives against targets like dihydrofolate reductase and estrogen receptors. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models for derivatives of this compound, researchers can predict the activity of unsynthesized compounds and prioritize the synthesis of the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. This method can assess the stability of the binding pose predicted by docking and calculate binding free energies, offering a more accurate prediction of potency. nih.govmdpi.com MD simulations can reveal the stability of protein-ligand complexes through metrics like Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg). nih.govmdpi.com

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, geometry, and reactivity of molecules. researchgate.net This can help in predicting the metabolic stability and reactivity of new derivatives.

Table 2: Application of Computational Methods in the Design of Phenylhydrazine Derivatives
Computational MethodObjectiveKey Insights ProvidedReference
Molecular DockingPredict binding mode and affinity to a biological target.Identifies key amino acid interactions, binding energy (Glide score), and potential for inhibition. nih.govresearchgate.net
Molecular Dynamics (MD)Assess the stability of the ligand-protein complex.Provides information on conformational changes, binding stability (RMSD), and structural compactness (Rg). mdpi.com
ADMET PredictionEvaluate drug-likeness and pharmacokinetic properties in silico.Assesses absorption, distribution, metabolism, excretion, and toxicity profiles (e.g., Lipinski's rule of five). researchgate.netmdpi.com
Density Functional Theory (DFT)Analyze molecular geometry and electronic properties.Reproduces crystal structure and provides theoretical vibrational frequencies. researchgate.net

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful strategy for rapidly generating large and diverse libraries of compounds, which can then be screened for biological activity. nih.govrjpbcs.com The this compound scaffold is well-suited for combinatorial approaches due to the reactivity of its hydrazine group.

Two primary methods can be employed:

Parallel Synthesis: In this approach, a series of individual reactions are run simultaneously in separate reaction vessels. rjpbcs.comacs.org For example, an array of different aldehydes and ketones could be reacted with this compound in a multi-well plate to produce a library of corresponding hydrazone derivatives. This method ensures that the structure of each compound is known.

Split-Pool Synthesis: This technique is used to create much larger libraries. acs.org It involves a series of steps where a solid support (like resin beads) is divided into portions, reacted with different building blocks, and then recombined. By applying this method, this compound could be attached to a solid support and then reacted with a diverse set of building blocks in a stepwise fashion to generate a vast library of compounds.

These libraries can be designed as either diverse libraries to explore a wide chemical space or as focused libraries targeting a specific protein family, based on prior knowledge. acs.org The combination of combinatorial synthesis with high-throughput screening (HTS) can dramatically accelerate the identification of new hit compounds.

Table 3: Hypothetical Combinatorial Library Design Using this compound
ScaffoldBuilding Block Set A (Aldehydes/Ketones)Building Block Set B (Acylating Agents)Resulting Derivative Class
This compoundAromatic Aldehydes (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)Not ApplicableHydrazones
β-Ketoesters (e.g., Ethyl acetoacetate)Not ApplicablePyrazolones
Not ApplicableSubstituted Benzoyl ChloridesHydrazides

Translational Research and Clinical Development Prospects

For any promising derivative of this compound identified in initial screenings, the path to clinical application involves rigorous translational research. This phase bridges the gap between basic laboratory research and clinical practice. Currently, there is no publicly available information indicating that this compound or its direct derivatives are in clinical development.

The prospective translational pathway for a novel derivative would involve several key stages:

Lead Optimization: Modifying the initial "hit" compound to improve its efficacy, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This involves synthesizing and testing a focused library of analogues.

Preclinical Studies: Conducting extensive in vitro and in vivo studies to establish a comprehensive profile of the drug candidate. This includes detailed mechanism of action studies, safety pharmacology to identify potential off-target effects, and toxicology studies in animal models to determine a safe dose range for human trials.

Investigational New Drug (IND) Application: Submitting a comprehensive application to regulatory authorities (such as the FDA in the United States) that summarizes the results of preclinical testing and details the plan for clinical trials.

The success of this pathway depends on the compound demonstrating a clear therapeutic advantage and an acceptable safety profile. Given the diverse biological activities reported for related phenylhydrazine structures, derivatives of this compound could potentially be developed for various indications, including metabolic disorders, infectious diseases, or oncology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.